molecular formula C5H11ClN6 B13761800 Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride CAS No. 73941-14-7

Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride

Katalognummer: B13761800
CAS-Nummer: 73941-14-7
Molekulargewicht: 190.63 g/mol
InChI-Schlüssel: CKBWUSFCINTUBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are essential components of nucleic acids, and their derivatives have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Vorbereitungsmethoden

Industrial Production Methods: Industrial production of pyrimidine derivatives often employs large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The production process typically involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions might introduce various functional groups such as alkyl, aryl, or amino groups.

Wissenschaftliche Forschungsanwendungen

Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Used in the development of dyes, agrochemicals, and other industrial products.

Wirkmechanismus

The mechanism of action of Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, gene expression, and cell signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • Pyrimidine, 2-methyl-
  • Pyrimidine, 4,6-dihydroxy-2-methyl-
  • Pyrimidine, 2,4-diamino-5-methyl-

Comparison: Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride is unique due to the presence of hydrazino groups at positions 2 and 4, which can significantly influence its chemical reactivity and biological activity. Compared to other pyrimidine derivatives, this compound may exhibit distinct properties such as enhanced reactivity towards certain reagents and unique biological interactions.

Eigenschaften

CAS-Nummer

73941-14-7

Molekularformel

C5H11ClN6

Molekulargewicht

190.63 g/mol

IUPAC-Name

(2-hydrazinyl-5-methylpyrimidin-1-ium-4-yl)hydrazine;chloride

InChI

InChI=1S/C5H10N6.ClH/c1-3-2-8-5(11-7)9-4(3)10-6;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H

InChI-Schlüssel

CKBWUSFCINTUBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C[NH+]=C(N=C1NN)NN.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.